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molecular formula C10H14O4 B8518717 (3-Methyl-2-oxocyclopentyl)-oxoacetic acid ethyl ester

(3-Methyl-2-oxocyclopentyl)-oxoacetic acid ethyl ester

Cat. No. B8518717
M. Wt: 198.22 g/mol
InChI Key: HGZJHSRZTCMSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893098B2

Procedure details

2-methylcyclopentanone (1.0058 g, 10.2 mmol) and diethyloxalate (1.38 mL, 10.2 mmol) were mixed together, and then added to a solution of NaOEt (˜3 M, 3.4 mL) stirring in an ice bath under N2. After stirring for 15 minutes, the reaction was warmed to room temperature and stirred overnight. The reaction was quenched at 0° C. with 1N HCl and extracted 2× with CH2Cl2. The combined organics were washed with H2O, dried with Na2SO4, filtered, and concentrated to yield crude 4. The crude material was purified with 98:2 to 96:4 Hexanes:EtOAc to obtain 0.5635 g (27.7%) of 4. 1H (CDCl3, 400 MHz): δ 4.29 (2H, q, J=7.1 Hz), 2.96 (1H, ddd, J=17.6, 8.1, 1.5 Hz), 2.69 (1H, ddd, J=17.6, 9.5, 8.1 Hz), 2.57-2.47 (1H, m), 2.24 (1H, dtd, J=12.5, 8.3, 2.4 Hz), 1.49 (1H, dtd, J=12.5, 10.3, 8.4 Hz), 1.34 (3H, t, J=7.1 Hz), 1.13 (3H, d, J=7.0 Hz) ppm. 13C (CDCl3, 100 MHz): δ 164.09, 153.19, 117.67, 62.92, 44.76, 30.60, 30.36, 26.55, 14.63, 14.37 ppm.
Quantity
1.0058 g
Type
reactant
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Yield
27.7%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].C(O[C:11](=[O:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])C.CC[O-].[Na+]>>[CH2:15]([O:14][C:12](=[O:13])[C:11]([CH:4]1[CH2:5][CH2:6][CH:2]([CH3:1])[C:3]1=[O:7])=[O:17])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
1.0058 g
Type
reactant
Smiles
CC1C(CCC1)=O
Name
Quantity
1.38 mL
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Step Two
Name
Quantity
3.4 mL
Type
reactant
Smiles
CC[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring in an ice bath under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched at 0° C. with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with CH2Cl2
WASH
Type
WASH
Details
The combined organics were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield crude 4
CUSTOM
Type
CUSTOM
Details
The crude material was purified with 98:2 to 96:4 Hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=O)C1C(C(CC1)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5635 g
YIELD: PERCENTYIELD 27.7%
YIELD: CALCULATEDPERCENTYIELD 27.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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